molecular formula C12H21ClN2 B1432683 3,3-Dimethyl-1-(6-methylpyridin-2-yl)butan-1-amine hydrochloride CAS No. 1864057-46-4

3,3-Dimethyl-1-(6-methylpyridin-2-yl)butan-1-amine hydrochloride

Cat. No. B1432683
M. Wt: 228.76 g/mol
InChI Key: WFKJVLMPIXVAPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3,3-Dimethyl-1-(6-methylpyridin-2-yl)butan-1-amine hydrochloride” is a chemical compound with the molecular formula C12H21ClN2 . It has a molecular weight of 228.76 . This compound is provided by Sigma-Aldrich and BLD Pharm for research use only .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel pyridine derivatives containing oxime esters have been synthesized from 3-methylpyridine, ethyl pivalate, hydroxylamine hydrochloride, and substituted benzoic acid by addition, oximization, and esterification reactions . This method has the advantages of moderate reaction conditions and high yield .


Molecular Structure Analysis

The molecular structure of “3,3-Dimethyl-1-(6-methylpyridin-2-yl)butan-1-amine hydrochloride” can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3,3-Dimethyl-1-(6-methylpyridin-2-yl)butan-1-amine hydrochloride” include its molecular weight (228.76) and molecular formula (C12H21ClN2) . Other specific properties such as boiling point and storage conditions are not specified .

Scientific Research Applications

Synthesis and Molecular Structure

Research has been conducted on similar compounds, focusing on their synthesis and molecular structure elucidation. For instance, the heterocyclization of certain epoxy compounds with amino-pyridines has led to the formation of complex heterocyclic compounds, with their structures confirmed by X-ray crystallography (Guseinov et al., 2006).

Organometallic Chemistry

In the realm of organometallic chemistry, aminopyridines have been used to synthesize low-valent chromium methyl complexes, showcasing the versatility of these compounds in forming complex metal-organic frameworks (Noor et al., 2015).

Crystal Engineering

The field of crystal engineering has also seen applications of related compounds, where multicomponent crystals are constructed from organic acids and N-heterocycles, revealing insights into hydrogen bonding and molecular packing modes (Zong et al., 2016).

Corrosion Inhibition

Research into the corrosion inhibition properties of pyrazole derivatives, which share structural similarities, has been conducted to understand their effectiveness and mechanism of action, demonstrating the potential industrial applications of these compounds (Wang et al., 2006).

Safety And Hazards

The compound is classified under the GHS07 hazard class and has the signal word "Warning" . It has the hazard statement H319, which indicates that it causes serious eye irritation . Precautionary statements include P264, P280, P305 + P351 + P338, and P337 + P313 .

properties

IUPAC Name

3,3-dimethyl-1-(6-methylpyridin-2-yl)butan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2.ClH/c1-9-6-5-7-11(14-9)10(13)8-12(2,3)4;/h5-7,10H,8,13H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFKJVLMPIXVAPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(CC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-1-(6-methylpyridin-2-yl)butan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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